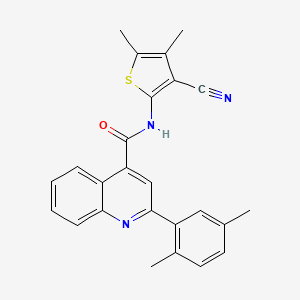
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide
Overview
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide, also known as DMXAA, is a synthetic compound that has been found to exhibit antitumor and antiangiogenic properties. DMXAA was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies exploring its potential as a cancer treatment.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound works by activating the immune system to attack cancer cells. This compound has been shown to induce the production of cytokines and chemokines, which are molecules that play a role in the immune response. This compound has also been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines and chemokines, which are molecules that play a role in the immune response. This compound has also been shown to activate the transcription factor NF-κB, which is involved in the regulation of immune responses. This compound has been found to inhibit the formation of new blood vessels, which is a process that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide has a number of advantages and limitations for lab experiments. One advantage is that this compound has been shown to exhibit antitumor and antiangiogenic properties in animal models, which makes it a promising candidate for further study. One limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide. One direction is to further study the mechanism of action of this compound to better understand how it works to inhibit tumor growth. Another direction is to study the potential of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies exploring its potential as a cancer treatment. In preclinical studies, this compound has been shown to exhibit antitumor and antiangiogenic properties. This compound has been found to induce tumor necrosis and inhibit the growth of tumors in animal models. This compound has also been shown to inhibit the formation of new blood vessels, which is a process that is necessary for tumor growth.
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c1-14-9-10-15(2)19(11-14)23-12-20(18-7-5-6-8-22(18)27-23)24(29)28-25-21(13-26)16(3)17(4)30-25/h5-12H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASVOYUTTHOFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708484.png)
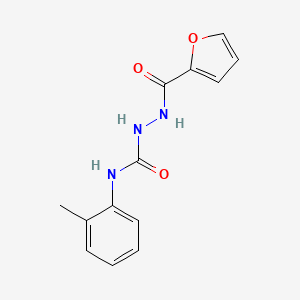
![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)
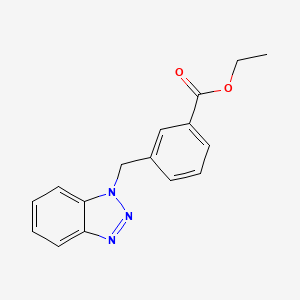
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)

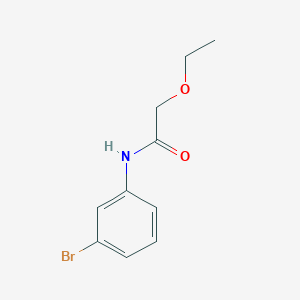
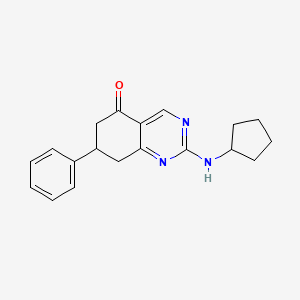
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)